molecular formula C20H21F4N3O3S B2404331 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 904827-56-1

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2404331
CAS No.: 904827-56-1
M. Wt: 459.46
InChI Key: GXMVZFYILYDPNL-UHFFFAOYSA-N
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Description

N-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates key pharmacophores, including a 2-fluorophenyl-piperazine moiety and a sulfonyl ethyl linker connected to a 2-(trifluoromethyl)benzamide group. The piperazine ring is a privileged scaffold in drug discovery, frequently found in molecules targeting the central nervous system (CNS) and is known to contribute to favorable physicochemical properties and target binding . The presence of the sulfonamide group can influence the molecule's solubility and metabolic stability, while the trifluoromethyl group is a common feature used to modulate electron-withdrawing effects and enhance membrane permeability. This specific combination of structural features suggests potential for this compound to be investigated as a ligand for various biological targets. Piperazine-containing compounds are prevalent in FDA-approved pharmaceuticals and research compounds across a wide spectrum of therapeutic areas, including as antipsychotics, antidepressants, and anticancer agents . Researchers may explore its utility in structure-activity relationship (SAR) studies, as a building block for more complex molecules, or in high-throughput screening assays to identify novel biological activities. The compound is provided as a high-purity material to ensure reliable and reproducible experimental results. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F4N3O3S/c21-17-7-3-4-8-18(17)26-10-12-27(13-11-26)31(29,30)14-9-25-19(28)15-5-1-2-6-16(15)20(22,23)24/h1-8H,9-14H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMVZFYILYDPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F4N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H26F3N3O4SC_{21}H_{26}F_3N_3O_4S. The compound features a piperazine ring, a sulfonamide group, and a trifluoromethylbenzamide moiety, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The piperazine moiety is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which may contribute to its psychoactive effects.
  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in inflammatory pathways or cancer progression. For instance, it has been observed to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
  • Signal Transduction Modulation : The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes and modulate intracellular signaling pathways related to cell survival and apoptosis.

1. Anticancer Activity

Several studies have reported the anticancer properties of this compound:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. For example, it exhibited an IC50 value of 25.72 μM against MCF7 breast cancer cells, indicating its potential as an anticancer agent .
  • In vivo Efficacy : In animal models, administration of the compound resulted in reduced tumor growth rates. A xenograft model study showed that it inhibited tumor growth by approximately 48.89% compared to control groups .

2. Anti-inflammatory Effects

The compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases. It has been shown to reduce levels of TNF-alpha and IL-6 in in vitro assays .

Case Study 1: Anticancer Efficacy in HepG2 Cells

A study evaluated the effects of this compound on HepG2 liver cancer cells. The results indicated:

TreatmentIC50 (μM)Tumor Growth Inhibition (%)
Compound1.3048.89
Control17.250

This data highlights the compound's superior efficacy compared to standard treatments like SAHA .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, the compound was tested for its ability to prevent neuronal apoptosis induced by oxidative stress. Results showed a significant reduction in apoptotic markers, suggesting potential applications in neurodegenerative diseases .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide is C20H23F2N3O4SC_{20}H_{23}F_2N_3O_4S, with a molecular weight of approximately 439.5 g/mol. The compound features a piperazine ring, a sulfonyl group, and a trifluoromethylbenzamide moiety, which contribute to its biological activity.

Scientific Research Applications

1. Anticancer Activity

Research has demonstrated that compounds structurally related to this compound exhibit potential anticancer properties. For instance, derivatives have been tested against various human cancer cell lines, showing moderate to significant efficacy. A study highlighted that certain piperazine derivatives showed promising results in inhibiting cell proliferation in breast cancer cells, suggesting that this compound could be further explored for its anti-tumor effects .

2. Inhibition of Nucleoside Transporters

This compound has been investigated for its role as an inhibitor of equilibrative nucleoside transporters (ENTs). ENTs are crucial for nucleotide synthesis and regulation of adenosine function, making them valuable targets in cancer therapy. Analogues of this compound have shown selective inhibition of ENT2, which may enhance therapeutic outcomes in nucleoside-based chemotherapies .

3. Neurological Research

The piperazine moiety in this compound is known for its interaction with neurotransmitter receptors. Studies suggest that derivatives can modulate the activity of serotonin and dopamine receptors, indicating potential applications in treating neurological disorders such as depression and anxiety .

Case Studies

Case Study 1: Anticancer Efficacy

In a study published by MDPI, several piperazine derivatives were evaluated for their anticancer activity against breast cancer cell lines. The results indicated that modifications to the piperazine structure significantly influenced the compounds' efficacy, with some derivatives achieving IC50 values indicative of strong antiproliferative effects .

Case Study 2: Selective ENTs Inhibition

A recent investigation into the structure-activity relationship of piperazine-based compounds revealed that specific substitutions on the piperazine ring enhanced selectivity towards ENT2 over ENT1. This selectivity is crucial for minimizing side effects associated with nucleoside transport inhibition during chemotherapy .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Table 1: Key Structural Differences and Properties
Compound Name Substituents on Benzamide Piperazine-Linked Aromatic Group Key Functional Groups Synthesis Yield (If Reported)
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide (Target) 2-(Trifluoromethyl) 2-Fluorophenyl Sulfonyl, Piperazine N/A
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methyl-3-nitrobenzamide 2-Methyl, 3-Nitro 4-Fluorophenyl Nitro, Sulfonyl N/A
N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) 4-(Thiophen-3-yl) 3-Cyanophenyl Ethoxy, Thiophene 32%
4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (18) None (Butanamide core) 4-(Trifluoromethyl)phenyl Ketone, Thiophene N/A
  • Positional Isomerism: The fluorophenyl group’s position (2- vs.
  • Benzamide Substitutents : The 2-trifluoromethyl group in the target compound contrasts with 3-nitro () or thiophene (), impacting electron-withdrawing effects and solubility .
  • Linker Modifications : Ethoxy () and sulfonylethyl (Target) linkers influence conformational flexibility and binding kinetics .
Table 2: Spectral Data Comparison
Compound IR C=O/C=S Stretching (cm⁻¹) ¹H-NMR Key Shifts (ppm) Tautomeric Form Observed
Target C=S: 1247–1255 Piperazine CH₂: 3.1–3.5 Thione tautomer
3a C=O: ~1680 Thiophene H: 7.2–7.5 N/A
7–9 C=S: 1247–1255 Triazole NH: 10.2–10.8 Thione (no S-H absorption)

Pharmacological Implications

The trifluoromethyl group may enhance blood-brain barrier penetration compared to nitro or cyano analogues .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Preparation of the piperazine sulfonyl intermediate via nucleophilic substitution of 4-(2-fluorophenyl)piperazine with a sulfonyl chloride derivative.
  • Step 2 : Coupling the intermediate with 2-(trifluoromethyl)benzamide using carbodiimide-based coupling agents (e.g., HBTU) in THF or DMF under inert conditions .
  • Optimization : Reaction yields can be improved by controlling temperature (e.g., reflux in THF), stoichiometric ratios (1:1.2 for limiting reagents), and purification via silica gel chromatography (e.g., 10% MeOH in DCM) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, particularly distinguishing piperazine (δ 2.5–3.5 ppm) and trifluoromethyl (δ ~120 ppm in ¹³C) groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₈F₄N₃O₃S: 472.09 Da) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles in crystalline forms .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties, and what assays quantify this impact?

  • Methodological Answer :

  • Lipophilicity : Measure logP values via shake-flask or HPLC methods; the -CF₃ group increases logP by ~1.0 unit compared to non-fluorinated analogs, enhancing membrane permeability .
  • Metabolic Stability : Use liver microsome assays (human/rat) with LC-MS/MS to track parent compound depletion. Fluorination reduces oxidative metabolism by CYP450 enzymes .
  • Solubility : Determine equilibrium solubility in PBS (pH 7.4) and simulate intestinal absorption via Caco-2 cell monolayers .

Q. What in vivo models are suitable for evaluating this compound’s efficacy in neurological disorders?

  • Methodological Answer :

  • Alzheimer’s Disease : Transgenic mice (e.g., APP/PS1) for β-amyloid plaque reduction assays. Administer 10–50 mg/kg orally, with brain penetration assessed via LC-MS .
  • Psychiatric Disorders : Dopamine D3 receptor-binding studies in rodent models (e.g., conditioned place preference for addiction). Use PET tracers to quantify receptor occupancy .

Q. How can molecular docking studies predict interactions with dopamine receptors, and what validation steps are required?

  • Methodological Answer :

  • Docking Workflow : Use AutoDock Vina with D3 receptor crystal structures (PDB: 3PBL). Parameterize the ligand’s sulfonyl and benzamide groups for hydrogen bonding with Ser196/Val189 residues .
  • Validation : Compare docking scores (ΔG) with experimental IC50 values from radioligand displacement assays (e.g., [³H]spiperone competition). Discrepancies >1 log unit suggest force field inaccuracies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values for enzyme inhibition assays?

  • Methodological Answer :

  • Assay Conditions : Standardize buffer pH (7.4 vs. 6.8), ATP concentrations (1 mM vs. 10 µM), and incubation times (30 min vs. 60 min) to minimize variability .
  • Control Compounds : Include reference inhibitors (e.g., clozapine for D2/D3 receptors) to calibrate inter-lab differences .
  • Statistical Analysis : Apply ANOVA to compare replicates across studies, and use Cohen’s d to quantify effect size differences .

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